molecular formula C19H18N2O3S2 B3019518 3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034435-73-7

3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide

Cat. No. B3019518
CAS RN: 2034435-73-7
M. Wt: 386.48
InChI Key: IYSYFPHBPSGPDU-UHFFFAOYSA-N
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Description

The compound "3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. The papers provided discuss compounds with structural similarities or functionalities that may be relevant to the analysis of the target compound.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in the literature. For instance, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized using solid-phase synthesis and subjected to reactions that yielded unexpected pyrrolidin-3-ones . Additionally, cross-coupling reactions involving 3-bromopyridine and sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione have been reported, which could be relevant to the synthesis of the pyridinyl component of the target compound .

Molecular Structure Analysis

The molecular structure of the target compound likely includes a sulfonamide group attached to a phenyl ring, as well as a pyridinyl moiety linked to a thiophene. The structure-activity relationships of benzyl C-region analogs of propanamides have been studied, indicating that phenyl derivatives exhibit better antagonism than pyridine surrogates . This suggests that the phenyl and pyridinyl components of the target compound may significantly influence its biological activity.

Chemical Reactions Analysis

The reactivity of sulfonamide compounds has been explored in various contexts. For example, dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides have been used as reagents for the synthesis of furanones . This indicates that the sulfonamide group in the target compound may participate in nucleophilic reactions. Additionally, the synthesis of 3-[(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone and its reactions with nucleophiles for antiviral evaluations have been described, which could provide insights into the reactivity of the thiophen-2-yl component of the target compound .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the target compound, they do provide information on related compounds. For instance, selective and orally active cyclooxygenase-2 inhibitors have been synthesized, which include a pyridinyl-3-(4-methylsulfonyl)phenylpyridine structure . This suggests that the target compound may have similar properties, such as oral bioavailability and enzyme inhibition potential.

properties

IUPAC Name

3-(benzenesulfonyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c22-19(9-12-26(23,24)16-5-2-1-3-6-16)21-14-15-8-10-20-17(13-15)18-7-4-11-25-18/h1-8,10-11,13H,9,12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSYFPHBPSGPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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